n'-Benzoyl-2-methylbenzohydrazide
CAS No.: 65349-09-9
Cat. No.: VC8360433
Molecular Formula: C15H14N2O2
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65349-09-9 |
|---|---|
| Molecular Formula | C15H14N2O2 |
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | N'-benzoyl-2-methylbenzohydrazide |
| Standard InChI | InChI=1S/C15H14N2O2/c1-11-7-5-6-10-13(11)15(19)17-16-14(18)12-8-3-2-4-9-12/h2-10H,1H3,(H,16,18)(H,17,19) |
| Standard InChI Key | VGBSIZCMXZBSKT-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CC=C2 |
| Canonical SMILES | CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
n'-Benzoyl-2-methylbenzohydrazide (IUPAC name: N'-benzoyl-2-methylbenzohydrazide) belongs to the class of substituted benzohydrazides. Its molecular formula is C₁₅H₁₄N₂O₂, with a molecular weight of 254.28 g/mol . The structure comprises a 2-methylbenzohydrazide core, where the hydrazide nitrogen is acylated by a benzoyl group. Key structural features include:
-
A methyl group at the ortho position of the benzene ring.
-
A benzoyl substituent on the hydrazide nitrogen.
-
A planar hydrazide linkage enabling conjugation and hydrogen bonding.
The compound’s stereoelectronic properties are influenced by the electron-donating methyl group and the electron-withdrawing benzoyl moiety, which modulate its reactivity and interactions with biological targets .
Synthesis and Optimization
Synthetic Routes
The synthesis of n'-Benzoyl-2-methylbenzohydrazide typically involves a two-step process:
Step 1: Formation of 2-Methylbenzohydrazide
2-Methylbenzoic acid reacts with hydrazine hydrate in ethanol under reflux to yield 2-methylbenzohydrazide. This step proceeds via nucleophilic acyl substitution, with the carboxylic acid activated as an intermediate mixed anhydride or via direct coupling .
Step 2: Benzoylation
The hydrazide intermediate undergoes benzoylation using benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the final product. The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran at 0–5°C to minimize side reactions .
Representative Reaction Scheme:
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance yield (typically >85%) and purity. Key parameters include:
-
Temperature control (±2°C) during benzoylation.
-
Use of scavengers (e.g., polymer-supported reagents) to remove excess acyl chloride.
Physicochemical Properties
Physical Characteristics
| Property | Value |
|---|---|
| Density | 1.194 g/cm³ |
| Melting Point | Not reported (decomposes >250°C) |
| Solubility | Soluble in DMSO, methanol; insoluble in water |
| LogP | 2.49 |
| Refractive Index | 1.603 |
The compound’s low aqueous solubility and moderate lipophilicity (LogP = 2.49) suggest suitability for lipid-based drug formulations .
Spectroscopic Characterization
-
¹H-NMR (DMSO-d₆): Signals at δ 11.77 (s, 1H, NH), 7.93 (d, 2H, aromatic protons), and 2.45 (s, 3H, methyl group) .
-
IR (KBr): Peaks at 3270 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), and 1590 cm⁻¹ (C=N) .
-
Mass Spectrometry: [M+H]⁺ peak at m/z 255.11, consistent with the molecular formula .
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents (e.g., introducing halogens or methoxy groups) to optimize bioactivity.
-
Targeted Drug Delivery: Development of nanoparticle-encapsulated formulations to enhance solubility and bioavailability.
-
Mechanistic Studies: Elucidating interactions with EGFR or other molecular targets using X-ray crystallography.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume